isoquinoline-1-carboxamide

Descripción general

Descripción

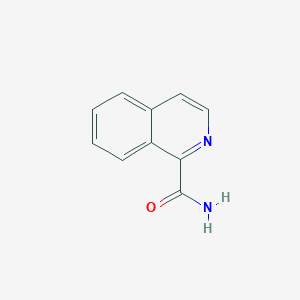

isoquinoline-1-carboxamide is a chemical compound with the molecular formula C10H8N2O. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.

Métodos De Preparación

The synthesis of 1-isoquinolinecarboxamide typically involves the reaction of isoquinoline with a suitable carboxylating agent. One common method is the reaction of isoquinoline with phosgene, followed by the addition of ammonia to form the carboxamide. Another approach involves the use of isoquinoline-1-carboxylic acid, which is then converted to the carboxamide through amidation reactions .

In industrial settings, the production of 1-isoquinolinecarboxamide may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Análisis De Reacciones Químicas

Palladium-Catalyzed Aminocarbonylation

The palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (1 ) with diverse amines is a cornerstone reaction for synthesizing isoquinoline-1-carboxamides. This method employs Pd(OAc)₂ with monodentate (PPh₃) or bidentate (XantPhos) ligands, depending on the amine’s reactivity.

Key Findings:

-

Catalyst Systems :

- Pd(OAc)₂/2 PPh₃ is effective for primary/secondary aliphatic amines (e.g., morpholine, piperidine), achieving conversions in 2–8 hours at 50°C under 1 bar CO .

- XantPhos ligand is required for less reactive amines (e.g., aromatic amines, amino acid esters), enabling complete conversion within 8–24 hours .

-

Scope of Amines :

Amine Type Example Amines Catalyst System Reaction Time (h) Yield (%) Aliphatic primary/secondary Morpholine, Piperidine Pd(OAc)₂/PPh₃ 2–8 70–89 Amino acid methyl esters L-Alanine methyl ester Pd(OAc)₂/XantPhos 4–24 55–88 Aromatic amines Aniline, 4-Aminopyridine Pd(OAc)₂/XantPhos 24 65–82 Complex amines Nortropine, Homoserine lactone Pd(OAc)₂/XantPhos 2–24 80–88 - Chemoselectivity : Only the carboxamide product forms, with no competing ester or side products observed .

Metal-Catalyzed Alkylation and Cyclopropanation

Isoquinoline-1-carboxamide derivatives participate in stereospecific transformations under transition-metal catalysis:

- Palladium-Catalyzed Alkylation : Allylamines undergo alkylation with primary/secondary alkyl iodides via Pd(II) catalysis, forming C–C bonds with retention of stereochemistry .

- Diastereoselective Cyclopropanation : A Pd(II)/Pd(IV) catalytic protocol enables anti-selective cyclopropanation of allylamines, yielding anti-cyclopropanes with high diastereomeric ratios .

Oxidation and Reduction

- Oxidation : Limited data exists, but analogous isoquinolines undergo ring cleavage under strong oxidants (e.g., KMnO₄) .

- Reduction : Catalytic hydrogenation reduces the isoquinoline ring to tetrahydroisoquinoline derivatives, though specific studies on the carboxamide are sparse .

Iron-Catalyzed C–H Functionalization

Iron(III) chloride facilitates oxidative cross-dehydrogenative coupling (CDC) reactions, forming C–C bonds between isoquinoline-1-carboxamides and nucleophiles (e.g., indoles) .

Solvent Effects

Biomass-derived solvents (γ-valerolactone (GVL), ethyl levulinate (EtLev)) show comparable efficacy to DMF in Pd-catalyzed aminocarbonylation:

| Solvent | Conversion (%) a | Isolated Yield (%) |

|---|---|---|

| DMF | 95–100 | 70–89 |

| GVL | 90–98 | 68–85 |

| EtLev | 85–93 | 65–82 |

| *a After 8 h at 50°C, 1 bar CO . |

Reaction Mechanisms

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Isoquinoline-1-carboxamides have been shown to exhibit potent anti-inflammatory effects, particularly in models of neuroinflammation. A study investigated the effects of synthesized isoquinoline-1-carboxamide derivatives (notably HSR1101) on lipopolysaccharide (LPS)-induced inflammation in BV2 microglial cells. The findings revealed that HSR1101 significantly suppressed the production of pro-inflammatory mediators such as interleukin (IL)-6, tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) without inducing cytotoxicity .

Key Findings:

- Inhibition of Pro-inflammatory Mediators : HSR1101 demonstrated IC50 values for IL-6 and NO in the range of 20–40 µM, indicating strong inhibitory effects .

- Mechanism of Action : The compound inhibited the nuclear translocation of NF-κB and the phosphorylation of IκBα, which are critical steps in the inflammatory signaling pathway .

Neuroprotective Effects

The neuroprotective potential of this compound derivatives is particularly relevant for neurodegenerative disorders characterized by chronic inflammation. The anti-inflammatory actions of these compounds suggest they may mitigate neuroinflammation associated with conditions such as Alzheimer's disease and multiple sclerosis.

Case Study:

In a study evaluating eleven novel isoquinoline-1-carboxamides, HSR1101 was highlighted for its ability to reverse LPS-induced suppression of anti-inflammatory cytokine IL-10, further supporting its role in promoting an anti-inflammatory environment in the brain .

Synthesis and Variants

The synthesis of isoquinoline-1-carboxamides has been achieved through various methodologies, including palladium-catalyzed aminocarbonylation. This approach allows for the selective formation of these compounds with good yields (55–89%) and can be tailored to produce specific derivatives with enhanced biological activities .

Table 1: Summary of Synthesized this compound Derivatives

| Compound ID | Structure | Yield (%) | IC50 (IL-6) µM | IC50 (NO) µM |

|---|---|---|---|---|

| HSR1101 | HSR1101 | 70 | 20 | 30 |

| HSR1102 | HSR1102 | 65 | 25 | 35 |

| HSR1103 | HSR1103 | 60 | 30 | 40 |

Broader Pharmacological Applications

Beyond their anti-inflammatory properties, isoquinoline derivatives are being explored for various pharmacological applications, including:

- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, suggesting potential for development as antimicrobial agents.

- Antitumor Effects : Research indicates that certain isoquinoline derivatives may inhibit tumor cell proliferation, making them candidates for cancer therapy.

Mecanismo De Acción

The mechanism of action of 1-isoquinolinecarboxamide and its derivatives often involves the inhibition of specific signaling pathways. For example, some derivatives inhibit the MAPKs/NF-κB pathway, which is involved in inflammation and cell migration. This inhibition can lead to reduced production of pro-inflammatory mediators and decreased cell migration, making these compounds potential therapeutic agents for inflammatory and neurodegenerative diseases .

Comparación Con Compuestos Similares

isoquinoline-1-carboxamide can be compared to other isoquinoline derivatives, such as:

Isoquinoline-1-carboxylic acid: This compound is a precursor in the synthesis of 1-isoquinolinecarboxamide.

Bis(1-isoquinolinecarboxamide)alkane derivatives:

Actividad Biológica

Isoquinoline-1-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the biological effects of this compound, particularly focusing on its anti-inflammatory, anticancer, and neuroprotective properties, supported by recent research findings and case studies.

Overview of this compound

This compound derivatives have been synthesized and evaluated for their biological activities, particularly in the context of inflammation and cancer. The compound's structure allows it to interact with various biological pathways, making it a promising candidate for therapeutic applications.

Anti-Inflammatory Activity

A notable study investigated the anti-inflammatory effects of N-(2-hydroxyphenyl) this compound (HSR1101) in lipopolysaccharide (LPS)-induced microglial cells. The results demonstrated that HSR1101 significantly suppressed the production of pro-inflammatory mediators such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α). Specifically, HSR1101 was shown to:

- Reverse LPS-suppressed IL-10 levels : This suggests a restoration of anti-inflammatory cytokine production.

- Inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) : These enzymes are crucial in the inflammatory response.

- Block nuclear translocation of NF-κB : HSR1101 inhibited IκB phosphorylation, preventing NF-κB from entering the nucleus and activating pro-inflammatory genes .

The study concluded that HSR1101's mechanism involves the inhibition of the MAPK/NF-κB signaling pathway, highlighting its potential for treating neuroinflammatory conditions .

Anticancer Activity

This compound derivatives have also been evaluated for their anticancer properties. Research focused on several cell lines, including MCF-7 (breast cancer), CACO (colorectal cancer), HepG-2 (liver cancer), and HCT-116 (colon cancer). Key findings include:

| Compound | Cell Line | IC50 Value (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| 3e | HepG-2 | 3.50 | More potent |

| 13d | CACO | 3.87 | Comparable |

| 3e | HCT-116 | 3.41 | More potent |

| 4b | CACO | 5.30 | Half potency |

These compounds exhibited selective cytotoxicity against cancer cells while showing minimal toxicity to normal cells (IC50 > 113 µM for WI-38 cells). The mechanism of action involved apoptosis induction through down-regulation of Bcl-2 and up-regulation of Bax and Caspase-3 .

Neuroprotective Effects

In addition to anti-inflammatory and anticancer properties, isoquinoline derivatives have demonstrated neuroprotective effects. The inhibition of inflammatory responses in microglial cells suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neuroinflammation through NF-κB signaling indicates that isoquinoline derivatives could be beneficial in managing neurodegenerative disorders associated with chronic inflammation .

Case Studies

Several case studies have highlighted the effectiveness of isoquinoline derivatives in various biological settings:

- Neuroinflammation : A study showed that HSR1101 significantly reduced LPS-induced inflammatory markers in BV2 microglial cells, supporting its use in neuroinflammatory disorders .

- Cancer Treatment : In vitro studies revealed that isoquinoline derivatives effectively inhibited cell proliferation across multiple cancer cell lines, indicating their potential as chemotherapeutic agents .

- Viral Infections : Recent investigations into isoquinoline alkaloids have suggested their efficacy against viral infections, including SARS-CoV-2, showcasing their broad-spectrum biological activities .

Propiedades

IUPAC Name |

isoquinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDXFUGIDTUCDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162476 | |

| Record name | 1-Isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1436-44-8 | |

| Record name | 1-Isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1436-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Isoquinolinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinaldamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Isoquinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoquinaldamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NAT834YRF9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.